Cas no 937366-57-9 (3-(2,5-Dichloropyrimidin-4-yl)-1H-indole)

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole structure
937366-57-9 structure
Product Name:3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
CAS-Nr.:937366-57-9
MF:C12H7Cl2N3
MW:264.110080003738
MDL:MFCD17392851
CID:1040096
PubChem ID:56655376
Update Time:2024-10-26

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
    • 3-(2,5-Dichloro-4-pyrimidinyl)-1H-indole (ACI)
    • EN300-7355635
    • 3-(2,5-dichloro-pyrimidin-4-yl)-1H-indole
    • FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • W13000
    • 937366-57-9
    • AKOS016006647
    • Z3235028906
    • 3-(2,5-DICHLORO-4-PYRIMIDINYL)-1H-INDOLE
    • CS-W000436
    • SCHEMBL517461
    • AS-64598
    • MFCD17392851
    • DB-330584
    • DTXSID90718182
    • MDL: MFCD17392851
    • Inchi: 1S/C12H7Cl2N3/c13-9-6-16-12(14)17-11(9)8-5-15-10-4-2-1-3-7(8)10/h1-6,15H
    • InChI-Schlüssel: FBEYVYDAVBOFOJ-UHFFFAOYSA-N
    • Lächelt: ClC1N=C(C2C3C(=CC=CC=3)NC=2)C(Cl)=CN=1

Berechnete Eigenschaften

  • Genaue Masse: 263.0017026g/mol
  • Monoisotopenmasse: 263.0017026g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 3
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 277
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topologische Polaroberfläche: 41.6Ų

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preismehr >>

Verwandte Kategorien No. Product Name Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
TRC
D438258-1mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9
1mg
$190.00 2023-05-18
TRC
D438258-10mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9
10mg
$1499.00 2023-05-18
Chemenu
CM147281-1g
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
$729 2021-08-05
Ambeed
A171252-100mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
100mg
$121.0 2025-04-15
Ambeed
A171252-250mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
250mg
$242.0 2025-04-15
Ambeed
A171252-1g
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
$653.0 2025-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-100mg
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
100mg
¥1390.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-250mg
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
250mg
¥2261.0 2024-04-16
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PB92387-1g
3-(2,5-dichloropyrimidin-4-yl)-1H-indole
937366-57-9 95%
1g
¥5184.0 2024-04-16
abcr
AB488730-100mg
3-(2,5-Dichloropyrimidin-4-yl)-1H-indole; .
937366-57-9
100mg
€403.10 2025-02-18

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: 1,2-Dimethoxyethane
Referenz
Synthesis and biological study of 2-amino-4-aryl-5-chloropyrimidine analogues as inhibitors of VEGFR-2 and cyclin dependent kinase 1 (CDK1)
Huang, Shenlin; Li, Ronghua; Connolly, Peter J.; Emanuel, Stuart; Fuentes-Pesquera, Angel; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(8), 2179-2183

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  0 °C; 0.5 h, 0 °C
1.2 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referenz
Preparation of heterocyclic compounds and uses thereof
, World Intellectual Property Organization, , ,

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
Referenz
Aminopyrimidine derivatives as inhibitors of cyclin-dependent kinase 7 (CDK7) and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium iodide Solvents: Diethyl ether ,  1,2-Dichloroethane ;  0 °C; 0 °C; 30 min, 0 °C; 30 min, rt
1.2 Reagents: Water ;  cooled
Referenz
Preparation of pyrimidine derivatives for treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, 25 °C; 25 °C → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid ;  25 °C
1.4 Solvents: Tetrahydrofuran ,  Water ;  20 min, 60 °C
Referenz
Structure- and Reactivity-Based Development of Covalent Inhibitors of the Activating and Gatekeeper Mutant Forms of the Epidermal Growth Factor Receptor (EGFR)
Ward, Richard A.; Anderton, Mark J.; Ashton, Susan; Bethel, Paul A.; Box, Matthew; et al, Journal of Medicinal Chemistry, 2013, 56(17), 7025-7048

Herstellungsverfahren 6

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride ;  30 min, rt; rt → 80 °C; 1 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min
Referenz
Pyrimidine amine compounds, its preparation method and application
, China, , ,

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium iodide Solvents: Dichloromethane ;  0 °C; 30 min, 0 °C
1.2 2 h, 0 °C → rt
1.3 Reagents: Water ;  cooled
Referenz
Compound as cyclin-dependent kinase inhibitor, and application thereof
, China, , ,

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Catalysts: p-Toluenesulfonic acid Solvents: 2-Pentanol ;  3 h, 110 °C
Referenz
Pyrimidine-benzene-1,3-diamine-acrylamide derivatives as EGFR inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 1,2-Dichloroethane ;  0 °C
1.2 10 min, 0 °C; 14 h, reflux
Referenz
Preparation of heteroaryl compounds for kinase inhibition
, World Intellectual Property Organization, , ,

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0.5 h, 0 °C
1.2 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid ;  10 min, rt
Referenz
Preparation of (substituted phenyl) (substituted pyrimidine) amino derivative as anticancer drugs
, World Intellectual Property Organization, , ,

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  3 h, 75 °C
Referenz
Preparation of indolylpyrimidinylaminophenylpicolinamide derivatives and analogs for use as CDK7 inhibitors
, World Intellectual Property Organization, , ,

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 2 °C → rt; 1 h, rt; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referenz
Aminopyrimidine compounds as FGFR inhibitor and their preparation
, World Intellectual Property Organization, , ,

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ,  Tetrahydrofuran ;  10 min, 0 °C; 0.5 h, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referenz
Preparation of 2-(2,4,5-substituted-anilino)pyrimidine derivatives as EGFR modulators useful for treating cancer
, World Intellectual Property Organization, , ,

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Diethyl ether ,  Tetrahydrofuran ;  0 °C; 45 min, 0 °C
1.2 Solvents: Tetrahydrofuran ;  45 min, rt; rt → 60 °C; 1.5 h, 60 °C
1.3 Reagents: Acetic acid Solvents: Water ;  15 min, 60 °C
Referenz
Selective Covalent Targeting of Mutated EGFR(T790M) with Chlorofluoroacetamide-Pyrimidines
Sato, Mami; Fuchida, Hirokazu; Shindo, Naoya ; Kuwata, Keiko; Tokunaga, Keisuke; et al, ACS Medicinal Chemistry Letters, 2020, 11(6), 1137-1144

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ,  Water ;  0 °C; 30 min, 0 °C; 30 min, 0 °C
1.2 0 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → rt
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  rt; 20 min, 60 °C
Referenz
Class of CDK inhibitor based on organic arsenic compds, preparation method and application thereof
, China, , ,

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: 1,2-Dimethoxyethane ;  5 min, rt
1.2 Solvents: 1,2-Dimethoxyethane ;  rt; overnight, 80 °C
1.3 Reagents: Water ;  0 °C
Referenz
Discovery of Potent and Wild-Type-Sparing Fourth-Generation EGFR Inhibitors for Treatment of Osimertinib-Resistance NSCLC
Dong, Haojie ; Ye, Xiuquan; Zhu, Yasheng; Shen, Hao; Shen, Hongtao; et al, Journal of Medicinal Chemistry, 2023, 66(10), 6849-6868

Herstellungsverfahren 17

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: 2-Methyltetrahydrofuran ;  10 min, 0 °C; 30 min, 0 - 2 °C
1.2 0 - 2 °C; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C; 60 °C → 25 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ,  Water ;  25 °C; 20 min, 60 °C
Referenz
Preparation methods and polyamide compounds for modulating myotonic dystrophy 1
, World Intellectual Property Organization, , ,

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  10 min, 0 °C; 3 h, 60 °C
Referenz
Preparation of substituted tetrahydroisoquinolinylaminopyridines and pyrrolopyridinylphenyldialkyl phosphine and their analogs as HPK1 inhibitors for treating cancers
, World Intellectual Property Organization, , ,

Herstellungsverfahren 19

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium bromide Solvents: Tetrahydrofuran ;  0 °C; 30 min, 0 °C
1.2 1 h, rt; 1.5 h, rt → 60 °C; 60 °C → rt
Referenz
Preparation of 2-anilinopyrimidine derivatives as EGFR/ALK inhibitors for prevention/treatment of cancer
, China, , ,

Herstellungsverfahren 20

Reaktionsbedingungen
1.1 Reagents: Methylmagnesium chloride Solvents: 1,2-Dichloroethane ,  Tetrahydrofuran ;  15 min, 0 °C
1.2 0 °C → rt; 1 h, rt; rt → 60 °C; 1.5 h, 60 °C
Referenz
Compound containing conjugated allenamide structure, its preparation method, pharmaceutical composition containing the compound and application of the compound
, China, , ,

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Raw materials

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Preparation Products

3-(2,5-Dichloropyrimidin-4-yl)-1H-indole Lieferanten

Amadis Chemical Company Limited
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(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
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Menge:100mg/250mg/1g
Reinheit:99%
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Preis ($):191.0/310.0/713.0
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Amadis Chemical Company Limited
(CAS:937366-57-9)3-(2,5-Dichloropyrimidin-4-yl)-1H-indole
A1094898
Reinheit:99%/99%/99%
Menge:100mg/250mg/1g
Preis ($):191.0/310.0/713.0
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